molecular formula C10H11N4O14P3-4 B10773542 ITP tetraanion CAS No. 86527-71-1

ITP tetraanion

Cat. No.: B10773542
CAS No.: 86527-71-1
M. Wt: 504.13 g/mol
InChI Key: HAEJPQIATWHALX-KQYNXXCUSA-J
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Description

The ITP tetraanion is a highly reactive and versatile compound in the field of synthetic chemistry. It is known for its unique ability to act as a homogeneous four-electron reductant, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the ITP tetraanion typically involves the reduction of a precursor compound using alkali metals. For instance, the reduction of octaphenyl-1,1’-spirobisilole with lithium results in the formation of the isolable spirosilole tetra-anion . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the tetraanion.

Industrial Production Methods

While specific industrial production methods for the this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the tetraanion.

Chemical Reactions Analysis

Types of Reactions

The ITP tetraanion undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with the this compound include dioxygen, carbonyl compounds, and transition metal halides. The reactions typically occur under inert conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving the this compound include reduced forms of the reactants, such as alcohols from carbonyl compounds and reduced metal complexes from transition metal halides .

Scientific Research Applications

The ITP tetraanion has several scientific research applications, including:

Mechanism of Action

The ITP tetraanion exerts its effects through electron transfer reactions. It donates four electrons to the target molecule, reducing it and forming a more stable product. The molecular targets and pathways involved in these reactions include carbonyl groups, dioxygen, and transition metal halides .

Properties

CAS No.

86527-71-1

Molecular Formula

C10H11N4O14P3-4

Molecular Weight

504.13 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/p-4/t4-,6-,7-,10-/m1/s1

InChI Key

HAEJPQIATWHALX-KQYNXXCUSA-J

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Origin of Product

United States

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